Cas no 917-92-0 (3,3-Dimethyl-1-butyne)

3,3-Dimethyl-1-butyne is a branched alkyne characterized by its terminal triple bond and two methyl substituents at the 3-position. Its high reactivity and thermodynamic stability make it an attractive building block for organic synthesis. This compound exhibits distinct spectroscopic signatures and chemical reactivity profiles, facilitating selective functionalization and transformations.
3,3-Dimethyl-1-butyne structure
3,3-Dimethyl-1-butyne structure
商品名:3,3-Dimethyl-1-butyne
CAS番号:917-92-0
MF:C6H10
メガワット:82.1436018943787
MDL:MFCD00008852
CID:40217
PubChem ID:13512

3,3-Dimethyl-1-butyne 化学的及び物理的性質

名前と識別子

    • 3,3-Dimethyl-1-butyne
    • 3-3'-Dimethyl-1-Butyne
    • (CH3)3CCequivCH
    • 3,3,3-Trimethylpropyne
    • 3,3-dimethyl-but-1-yne
    • 3,3-Dimethylbutyne
    • 1-BUTYNE, 3,3-DIMETHYL-
    • 1,2-DIMETHYL-1,4-CYCLOHEXADIENE
    • 3,3-DIMETHYLBUTYNE-1
    • TERT-BUTYLACETYLENE
    • T-BUTYL ACETYLENE
    • 3,3-DIMETHYL-1-BUTYNE(INTERMEDIATE OF TERBINAFINE)
    • 1-Butyne, 3,3-dimethyl- (6CI, 8CI, 9CI)
    • 3,3-DIMETHYL-1-BUTYNE(TERT-BUTYLACETYLENE)
    • TERT-BUTYLETHYNE
    • 3,3-dimethylbut-1-yne
    • : 3,3-Dimethyl-1-butyne
    • 3,3-Dimethyl-1-butyne (ACI)
    • 2,2-Dimethyl-3-butyne
    • Neohexyne
    • EN300-83192
    • MFCD00008852
    • DTXCID20161162
    • PX4NL23U52
    • J-511081
    • CHEMBL1908221
    • 3.3-dimethyl-1-butyne
    • (CH3)3CC.$.CH
    • EC 213-035-3
    • EINECS 213-035-3
    • B1114
    • 3,3-dimethyl- 1-butyne
    • DTXSID70238671
    • F15435
    • DB-006265
    • NS00005046
    • t-Butylacetylene
    • AKOS015841094
    • 917-92-0
    • tert-butyl acetylene
    • UNII-PX4NL23U52
    • A844068
    • BDBM50027798
    • tert-butylacetylide
    • 51730-68-8
    • 3,3Dimethylbutyne
    • 3, 3-dimethyl-but-1-yne
    • F0001-2465
    • 3,3-Dimethyl-1-butyne, 98%
    • tert-butylacetyiene
    • 1-BUTYNE,3,3-DIMETHYL-
    • tertbutylacetylene
    • 2,2-dimethyl-but-3-yne
    • 3,3-dimethyl-but-l-yne
    • MDL: MFCD00008852
    • インチ: 1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
    • InChIKey: PPWNCLVNXGCGAF-UHFFFAOYSA-N
    • ほほえんだ: C#CC(C)(C)C
    • BRN: 1697100

計算された属性

  • せいみつぶんしりょう: 82.07825g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 82.07825g/mol
  • 単一同位体質量: 82.07825g/mol
  • 水素結合トポロジー分子極性表面積: 0Ų
  • 重原子数: 6
  • 複雑さ: 73.9
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 0.667 g/mL at 25 °C(lit.)
  • ゆうかいてん: −78 °C (lit.)
  • ふってん: 38°C
  • フラッシュポイント: 華氏度:-13°f
    摂氏度:-25°c
  • 屈折率: n20/D 1.374(lit.)
  • すいようせい: Miscible with chloroform, benzene and toluene. Immiscible with water.
  • あんていせい: Stable, but highly flammable. Readily forms explosive mixtures with air. Note low flash point.
  • PSA: 0.00000
  • LogP: 1.66570
  • じょうきあつ: 7.88 psi ( 20 °C)
  • かんど: 熱に敏感である
  • ようかいせい: 未確定

3,3-Dimethyl-1-butyne セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H224,H315,H319,H335
  • 警告文: P210,P261,P305+P351+P338
  • 危険物輸送番号:UN 3295 3/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 12-36/37/38
  • セキュリティの説明: S3-S16-S26-S33-S7/9
  • 危険物標識: F
  • 危険レベル:3
  • 包装グループ:II
  • 包装等級:I
  • リスク用語:R12; R36/37/38
  • セキュリティ用語:3
  • ちょぞうじょうけん:0-10°C

3,3-Dimethyl-1-butyne 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2942000000

3,3-Dimethyl-1-butyne 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B692120-5g
tert-Butylethyne
917-92-0
5g
$ 138.00 2023-09-08
Oakwood
134000-25g
3,3-Dimethyl-1-butyne
917-92-0 97%
25g
$103.00 2024-07-19
Enamine
EN300-83192-5.0g
3,3-dimethylbut-1-yne
917-92-0 95.0%
5.0g
$72.0 2025-03-21
Life Chemicals
F0001-2465-5g
3,3-DIMETHYL-1-BUTYNE
917-92-0 95%+
5g
$60.0 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017420-5ml
3,3-Dimethyl-1-butyne
917-92-0 95%
5ml
¥61 2024-05-21
Cooke Chemical
A3157412-500ml
3,3-Dimethyl-1-butyne
917-92-0 96%
500ml
RMB 1252.80 2025-02-20
Apollo Scientific
OR11141-25g
3,3-Dimethylbut-1-yne
917-92-0
25g
£195.00 2025-02-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14013-25g
3,3-Dimethyl-1-butyne, 98%
917-92-0 98%
25g
¥5693.00 2023-04-13
Apollo Scientific
OR11141-500g
3,3-Dimethylbut-1-yne
917-92-0
500g
£945.00 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017420-100ml
3,3-Dimethyl-1-butyne
917-92-0 95%
100ml
¥428 2024-05-21

3,3-Dimethyl-1-butyne 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide
リファレンス
tert-Butylacetylene revisited. Improved synthesis. Methyl migration during bromination
Collier, Wayne L.; Macomber, R. S., Journal of Organic Chemistry, 1973, 38(7), 1367-9

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach
Wang, Zhe; Campagna, Silvio; Xu, Guoyou; Pierce, Michael E.; Fortunak, Joseph M.; et al, Tetrahedron Letters, 2000, 41(21), 4007-4009

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
リファレンス
A Practical Preparation of Terminal Alkynes from Aldehydes
Wang, Zhe; Campagna, Silvio; Yang, Kaihong; Xu, Guoyou; Pierce, Michael E.; et al, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Pinacol
リファレンス
Convenient procedures for the preparation of tert-butylacetylene and vinylacetylene
Verkruijsse, H. D.; Brandsma, L., Synthetic Communications, 1990, 20(21), 3355-8

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol ,  Trioctylmethylammonium chloride Solvents: Xylene ;  reflux; reflux
リファレンス
Removal of water - a factor influencing the synthesis of alkynes in a phase-transfer catalyzed β-elimination reaction
Zakrzewski, J.; Huras, B.; Sas, A.; Zelechowski, K.; Bombinska, D., Polish Journal of Chemistry, 2008, 82(5), 1051-1057

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Small rings. 38. Tetra-tert-butyltetrahedrane
Maier, Guenther; Pfriem, Stephan; Schaefer, Ulrich; Malsch, Klaus Dieter; Matusch, Rudolf, Chemische Berichte, 1981, 114(12), 3965-87

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Polyethylene glycol ,  Phosphonium, tetraoctyl-, chloride (1:1)
リファレンス
Diols as effective cocatalysts in the phase-transfer-catalyzed preparation of 1-alkynes from 1,2-dihalides
Dehmlow, Eckehard V.; Thieser, Rainer; Sasson, Yoel; Neumann, Ronny, Tetrahedron, 1986, 42(13), 3569-74

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Applications of phase transfer catalysis. Part 19. A convenient route to alkynes via phase transfer catalysis
Dehmlow, Eckehard V.; Lissel, Manfred, Tetrahedron, 1981, 37(9), 1653-8

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Vinyl triflates in synthesis. I. tert-Butylacetylene
Hargrove, Robert J.; Stang, Peter J., Journal of Organic Chemistry, 1974, 39(4), 581-2

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Rh(I)-catalyzed addition of alkenylzirconocene chlorides to aldimine derivatives
Kakuuchi, Akito; Taguchi, Takeo; Hanzawa, Yuji, Tetrahedron Letters, 2003, 44(5), 923-926

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes
Wang, Zhe; Yin, Jianguo; Campagna, Silvio; Pesti, Jaan A.; Fortunak, Joseph M., Journal of Organic Chemistry, 1999, 64(18), 6918-6920

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes
Aitken, R. Alan; Atherton, J. Ian, Journal of the Chemical Society, 1994, (10), 1281-4

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sulfuric acid Catalysts: Nickel sulfate (NiSO4) Solvents: tert-Butanol ;  2 h, 25 - 30 °C
リファレンス
Alkylation of acetylene by tert-butyl alcohol
Kazakov, P. V.; Demina, E. I., Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2134-2135

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  2 h, 40 °C
リファレンス
Substituent effects on the photorearrangement of unsymmetrically substituted diazinobarrelenes
Hsieh, Hsing-Pang; Chen, Ann-Cheng; Villarante, Nelson R.; Chuang, Gary J.; Liao, Chun-Chen, RSC Advances, 2013, 3(4), 1165-1178

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Phosphorus pentachloride ;  11 h, 5 °C → rt
1.2 Reagents: Sodium methoxide Catalysts: 1,2-Bis(bromomethyl)benzene Solvents: Dimethyl sulfoxide ;  2 h, < 30 °C → 30 °C
リファレンス
Regioselective synthesis of novel heterophanes from 4-amino-triazoles
Chande, Madhukar S.; Athalye, Shailesh S.; Godbole, Ajit A., Indian Journal of Chemistry, 2004, (3), 670-673

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: N-Methyl-2-pyrrolidone ;  6 h, -10 °C; 1 - 2 h, rt
リファレンス
Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds
Lyapkalo, Ilya M.; Vogel, Michael A. K.; Boltukhina, Ekaterina V.; Vavrik, Jiri, Synlett, 2009, (4), 558-561

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Ammonia ,  Sodium amide
1.2 Reagents: Ammonium chloride
リファレンス
Iron(I)-induced demethanation of tert-butyl-substituted nitriles in the gas phase. A case of remote functionalization of carbon-carbon bonds
Pruesse, Tilmann; Lebrilla, Carlito B.; Drewello, Thomas; Schwarz, Helmut, Journal of the American Chemical Society, 1988, 110(18), 5986-93

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide
リファレンス
Synthesis of terbinafine
Han, Ying; Huang, Jizi; Tu, Shunzi, Zhongguo Yaoke Daxue Xuebao, 2001, 32(1), 8-9

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 2,5-Dimethyl-2,5-hexanediol Solvents: Xylene ;  reflux
リファレンス
Industrial-scale manufacture of 3,3-dimethyl-1-butyne and (2E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, intermediates used in the pharmaceutical industry
Zakrzewski, Jerzy; Huras, Bogumila; Kryczka, Krzysztof; Sidorczuk, Wieslaw; Strzelecki, Maciej, Chemik, 2007, 60,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Phosphorus pentachloride ;  10 min, 170 °C
1.2 2 h, 0 - 5 °C; 9 h, rt
1.3 Solvents: Water ;  30 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Sodium methoxide Catalysts: 6,7,8,9-Tetrahydro-15,18-epoxydibenzo[b,h][1,10,5,6]dioxadiazacyclotetradecine Solvents: Dimethyl sulfoxide ;  2 h, 30 °C
リファレンス
Synthesis and structural studies of novel 1,3,4-oxadiazolophanes
Chande, Madhukar S.; Godbole, Ajit A.; Coutinho, Evans; Desai, Prashant, Indian Journal of Chemistry, 2003, (2), 397-400

3,3-Dimethyl-1-butyne Raw materials

3,3-Dimethyl-1-butyne Preparation Products

3,3-Dimethyl-1-butyne サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:917-92-0)3,3-Dimethyl-1-butyne
注文番号:sfd20493
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:917-92-0)3,3-Dimethyl-1-butyne
注文番号:A1207430
在庫ステータス:in Stock/in Stock/in Stock/in Stock/in Stock
はかる:100ml/25ml/5g/25g/100g
清らかである:99%/99%/99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 03:46
価格 ($):202.0/169.0/182.0/458.0/1376.0

3,3-Dimethyl-1-butyne 関連文献

3,3-Dimethyl-1-butyneに関する追加情報

3,3-Dimethyl-1-Butyne: A Comprehensive Overview

3,3-Dimethyl-1-butyne, also known by its CAS number 917-92-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a terminal alkyne with a unique structure that makes it highly versatile for various applications. In recent years, advancements in synthetic methodologies and its utilization in cutting-edge research have further solidified its importance in the chemical industry.

The molecular structure of 3,3-dimethyl-1-butyne consists of a triple bond between the first and second carbon atoms, with two methyl groups attached to the third carbon atom. This arrangement not only imparts stability to the molecule but also facilitates its reactivity under specific conditions. The compound exists as a colorless liquid at room temperature and is sparingly soluble in water, making it suitable for a wide range of chemical reactions.

One of the most notable applications of 3,3-dimethyl-1-butyne is in the synthesis of complex organic molecules. Researchers have employed this compound as a key intermediate in the construction of biologically active compounds, such as pharmaceutical agents and agrochemicals. Its ability to undergo various catalytic reactions, including hydrocyanation and alkylation, has made it an indispensable tool in modern organic synthesis.

Recent studies have highlighted the potential of 3,3-dimethyl-1-butyne in the development of advanced materials. For instance, its use as a precursor for carbon nanomaterials has opened new avenues in nanotechnology. By leveraging its triple bond reactivity, scientists have successfully synthesized graphene-like structures and other carbon-based nanomaterials with exceptional electronic properties.

In addition to its role in material science, 3,3-dimethyl-1-butyne has found applications in catalysis. The compound serves as an effective ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. Its ability to stabilize metal centers makes it particularly useful in asymmetric catalysis, where enantioselective outcomes are desired.

The synthesis of 3,3-dimethyl-1-butyne has also been a focal point of recent research efforts. Traditional methods involve the dehydrohalogenation of 3,3-dimethyl-1-butyldiol or the reaction of 2-pentanone with ammonia under specific conditions. However, novel approaches utilizing transition metal catalysts have emerged, offering more efficient and environmentally friendly routes to this compound.

In conclusion, 3,3-dimethyl-1-butyne, with its CAS number 917-92-0, stands as a pivotal compound in contemporary chemistry. Its diverse applications across organic synthesis, materials science, and catalysis underscore its significance in both academic and industrial settings. As research continues to uncover new potentials for this compound, it is poised to play an even more critical role in shaping future advancements in chemistry and related disciplines.

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